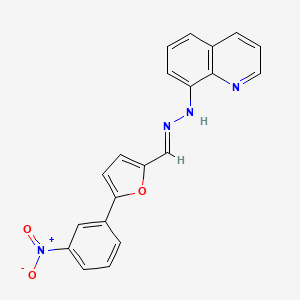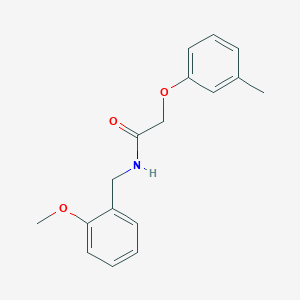![molecular formula C13H16ClNOS B5722183 1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
1-{[(4-chlorophenyl)thio]acetyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.
科学的研究の応用
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Moreover, this compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
作用機序
The mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the modulation of neurotransmitter systems in the brain. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels. This, in turn, enhances their signaling and promotes the activation of downstream signaling pathways, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been found to elicit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase exploratory behavior, and improve cognitive function. Moreover, this compound has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response and mood.
実験室実験の利点と制限
One of the major advantages of 1-{[(4-chlorophenyl)thio]acetyl}piperidine is its potency and selectivity for the modulation of neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in behavior and physiology. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}piperidine. One area of interest is the development of new drugs and therapeutic agents based on this compound. Another area of focus is the elucidation of the molecular mechanisms underlying its effects on behavior and physiology. Additionally, there is a need for further exploration of its potential applications in various fields, including neurobiology, pharmacology, and medicinal chemistry.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its unique structure and properties make it a valuable tool for studying the role of neurotransmitter systems in behavior and physiology. Further research is needed to fully elucidate the molecular mechanisms underlying its effects and to explore its potential applications in drug development and therapeutic interventions.
合成法
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide (DMF). The resulting intermediate is then treated with thioacetic acid to obtain the final product. This method has been optimized to yield high purity and yield of the compound.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSACVPMPDDBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)





